JP83

概要

説明

科学的研究の応用

JP83 has several scientific research applications, including:

作用機序

JP83は、酵素のセリン求核剤のカルバミル化を通じて、酵素FAAHを不可逆的に阻害することによって効果を発揮する 。この阻害は、アナンダミドおよび他の脂肪酸アミドの加水分解を防ぎ、これらのシグナル伝達分子の脳および他の組織におけるレベルの上昇につながる 。関与する分子標的および経路には、疼痛、気分、および炎症の調節において重要な役割を果たすエンドカンナビノイド系が含まれる .

類似の化合物との比較

類似の化合物

URB597: 類似の効力を有するが、化学構造が異なる別のFAAH阻害剤。

独自性

This compoundは、その不可逆的な阻害メカニズムとFAAHを阻害する高い効力により独特である。特定のin vitroおよびin vivo研究において、URB597よりも効果的であることが示されている 。さらに、this compoundは、他の組織に有意な影響を与えることなく、脳内でFAAHを選択的に阻害する能力があるため、エンドカンナビノイド系の研究に貴重なツールとなる .

生化学分析

Biochemical Properties

JP83 is an irreversible fatty acyl amide hydrolase (FAAH) inhibitor . The enzyme FAAH is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains, which is widely expressed in brain and other tissues . The nature of these interactions involves the carbamylation of the enzyme’s serine nucleophile .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Given its role as a FAAH inhibitor, it is likely to influence cell function by modulating the levels of anandamide and other related compounds in the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting FAAH, an enzyme that breaks down anandamide and other related compounds . This inhibition is achieved through the carbamylation of the enzyme’s serine nucleophile .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully understood yet. It has been found that this compound can inhibit FAAH with equal or greater potency than URB597, a well-known FAAH inhibitor .

Dosage Effects in Animal Models

The effects of this compound on animal models are still under investigation. It has been found that at 1 mg/kg of JP104, a close analog of this compound, FAAH labeling was 80% of maximum in the brain .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the breakdown of anandamide and other related compounds. By inhibiting FAAH, it potentially affects the levels of these compounds in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is expressed .

Subcellular Localization

The subcellular localization of this compound is not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be localized wherever FAAH is expressed .

準備方法

合成ルートと反応条件

JP83は、カルバメート結合の形成を含む一連の化学反応を通じて合成される。合成ルートは、通常、3-(3-カルバモイルフェニル)フェニルアミンと6-フェニルヘキシルイソシアネートを制御された条件下で反応させて、目的のカルバメート生成物を生成することを含む 。反応は、反応物の完全な変換を確実にするために、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われる。

工業生産方法

This compoundの工業生産は、同様の合成ルートに従うが、より大規模に行われる。このプロセスには、自動反応器の使用と反応パラメータの精密な制御が含まれ、最終生成物の高収率と純度が保証される。この化合物は、通常、クロマトグラフィー技術と再結晶を用いて精製され、さらなる用途に適した結晶性固体を得る .

化学反応の分析

反応の種類

JP83は、以下を含むいくつかの種類の化学反応を受ける。

加水分解: this compoundは、酸性または塩基性条件下で加水分解されて、対応するアミンおよびカルボン酸誘導体を生成することができる。

酸化: この化合物は、酸化反応を受け、使用される酸化剤に応じてさまざまな酸化生成物を生成することができる。

置換: This compoundは、適切な条件下で、カルバメート基が他の官能基に置き換えられる置換反応に関与することができる.

一般的な試薬と条件

加水分解: 塩酸または水酸化ナトリウムを使用した酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

形成される主な生成物

加水分解: 3-(3-カルバモイルフェニル)フェニルアミンと6-フェニルヘキサン酸の生成。

酸化: this compoundの酸化誘導体の生成。

置換: 置換カルバメート誘導体の生成.

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用がある。

類似化合物との比較

Similar Compounds

URB597: Another FAAH inhibitor with similar potency but different chemical structure.

JP104: A close analog of JP83 with similar inhibitory effects on FAAH.

Uniqueness

This compound is unique due to its irreversible inhibition mechanism and high potency in inhibiting FAAH. It has been shown to be more effective than URB597 in certain in vitro and in vivo studies . Additionally, this compound’s ability to selectively inhibit FAAH in the brain without significantly affecting other tissues makes it a valuable tool for studying the endocannabinoid system .

特性

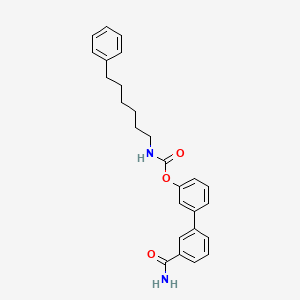

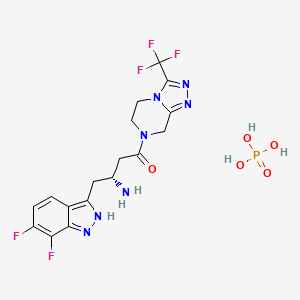

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPLSJWSHVJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)